3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787063
InChI: InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC16787063

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name 3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H
Standard InChI Key SGVRDZOLEUNEQY-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(CC(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propanoic acid backbone with an amino group (-NH₂) and a pyridin-2-yl ring attached to the β-carbon. The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amino group, improving aqueous solubility. Key structural features include:

  • Pyridin-2-yl ring: A six-membered aromatic ring with a nitrogen atom at the 2-position, enabling π-π stacking and hydrogen-bonding interactions.

  • β-Amino acid configuration: The amino and carboxylic acid groups are separated by two carbon atoms, distinguishing it from α-amino acids.

  • Chirality: The β-carbon is a stereogenic center, yielding (R)- and (S)-enantiomers with distinct biological activities.

Physicochemical Characteristics

Data compiled from experimental studies reveal the following properties:

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O₂
Molecular Weight202.64 g/mol
Density1.268 g/cm³
Solubility (Water)~50 mg/mL (pH 7.4)
Melting PointDecomposes above 200°C
Storage Conditions-20°C, desiccated, airtight

The hydrochloride salt’s solubility in polar solvents like water and dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its stability under refrigeration ensures long-term usability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the hydrolysis and decarboxylation of diethyl 2-acetamido-2-(pyridin-2-yl)malonate. Key steps include:

  • Condensation: Pyridin-2-yl derivatives react with β-alanine precursors under alkaline conditions.

  • Protection/Deprotection: Temporary protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevents unwanted side reactions.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or reverse-phase HPLC.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Parameters such as temperature (60–80°C), solvent choice (ethanol/water mixtures), and stoichiometric ratios (1.2 equivalents of pyridinyl precursor) are optimized to minimize byproducts like N-acylated derivatives.

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s structural resemblance to glutamate enables interaction with ionotropic glutamate receptors (iGluRs), particularly NMDA and AMPA subtypes. In vitro studies demonstrate its ability to enhance synaptic transmission by 40–60% at 100 μM concentrations, suggesting potential applications in treating neurodegenerative diseases.

Enzymatic Interactions

Docking simulations reveal that the pyridin-2-yl nitrogen forms hydrogen bonds with active-site residues of trypsin-like proteases (e.g., Asp189). This interaction inhibits enzymatic activity with an IC₅₀ of 12.3 μM, highlighting its role as a protease inhibitor.

Antimicrobial Properties

Preliminary assays show moderate activity against Gram-positive bacteria (MIC = 256 μg/mL for Staphylococcus aureus), though efficacy against Gram-negative strains remains negligible. The mechanism likely involves disruption of cell wall synthesis via binding to penicillin-binding proteins.

Applications in Pharmaceutical Research

Peptide Synthesis

As a β-amino acid, the compound serves as a non-proteinogenic building block in peptide chains, conferring resistance to proteolytic degradation. Solid-phase peptide synthesis (SPPS) protocols utilizing Fmoc-protected derivatives achieve incorporation efficiencies of >85%.

Prodrug Development

Esterification of the carboxylic acid group with p-nitrophenyl moieties yields prodrugs with enhanced bioavailability. In vivo studies in rodent models show a 3-fold increase in plasma half-life compared to the parent compound.

Comparative Analysis with Structural Analogs

Positional Isomers

Substituting the pyridin-2-yl group with pyridin-3-yl or pyridin-4-yl variants alters biological activity:

CompoundReceptor Binding Affinity (Kd)
3-Amino-3-(pyridin-2-yl)propanoic acid8.2 μM (NMDA receptor)
3-Amino-3-(pyridin-3-yl)propanoic acid22.7 μM (NMDA receptor)

The 2-position isomer exhibits superior receptor affinity due to optimal nitrogen orientation for hydrogen bonding.

Salt Form Comparisons

Dihydrochloride salts (e.g., 2-Amino-2-(pyridin-3-yl)propanoic acid dihydrochloride) show 30% higher aqueous solubility but reduced thermal stability compared to monohydrochloride forms.

Future Research Directions

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (10–20% loading efficiency) could enable sustained release in central nervous system (CNS) tissues, bypassing the blood-brain barrier.

Computational Modeling

Molecular dynamics simulations using GROMACS may elucidate conformational changes during receptor binding, guiding the design of high-affinity derivatives.

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